molecular formula C10H14FN3 B13081352 1-[(6-Fluoropyridin-3-YL)methyl]piperazine

1-[(6-Fluoropyridin-3-YL)methyl]piperazine

Katalognummer: B13081352
Molekulargewicht: 195.24 g/mol
InChI-Schlüssel: VCBWXRPLPQFXEJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(6-Fluoropyridin-3-YL)methyl]piperazine is a chemical compound that features a fluorinated pyridine ring attached to a piperazine moiety

Vorbereitungsmethoden

The synthesis of 1-[(6-Fluoropyridin-3-YL)methyl]piperazine typically involves the reaction of 6-fluoropyridine-3-carbaldehyde with piperazine. The reaction is usually carried out in the presence of a suitable solvent and a base to facilitate the formation of the desired product. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and reaction time .

Analyse Chemischer Reaktionen

1-[(6-Fluoropyridin-3-YL)methyl]piperazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions. .

Wissenschaftliche Forschungsanwendungen

1-[(6-Fluoropyridin-3-YL)methyl]piperazine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-[(6-Fluoropyridin-3-YL)methyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the pyridine ring enhances the compound’s ability to form strong interactions with these targets, thereby modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Vergleich Mit ähnlichen Verbindungen

1-[(6-Fluoropyridin-3-YL)methyl]piperazine can be compared with other fluorinated pyridine derivatives, such as:

These comparisons highlight the unique features of this compound, such as its specific substitution pattern and the presence of the piperazine ring, which contribute to its distinct chemical and biological properties.

Eigenschaften

Molekularformel

C10H14FN3

Molekulargewicht

195.24 g/mol

IUPAC-Name

1-[(6-fluoropyridin-3-yl)methyl]piperazine

InChI

InChI=1S/C10H14FN3/c11-10-2-1-9(7-13-10)8-14-5-3-12-4-6-14/h1-2,7,12H,3-6,8H2

InChI-Schlüssel

VCBWXRPLPQFXEJ-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCN1)CC2=CN=C(C=C2)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.